molecular formula C7H6F3NO B189850 4-Amino-2-(trifluoromethyl)phenol CAS No. 1535-76-8

4-Amino-2-(trifluoromethyl)phenol

Cat. No.: B189850
CAS No.: 1535-76-8
M. Wt: 177.12 g/mol
InChI Key: OHNDAXCVWUKVHF-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the introduction of the amino group. One common method involves the trifluoromethylation of a suitable precursor, such as 4-nitrophenol, followed by reduction to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(trifluoromethyl)phenol is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Biological Activity

4-Amino-2-(trifluoromethyl)phenol is an organic compound that has garnered attention in the fields of medicinal and biological chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F₃N₁O, with a molecular weight of approximately 193.13 g/mol. The presence of the trifluoromethyl group (-CF₃) significantly enhances its lipophilicity, which facilitates cellular uptake and influences pharmacokinetics. The amino group (-NH₂) contributes to its potential as a biochemical probe by modulating enzyme and receptor activities within biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the enzyme active sites.
  • Receptor Modulation : It can modulate receptor functions, influencing cellular signaling pathways that are crucial for various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli31.25 μM

This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth effectively.

Anti-Cancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound appears to exert its effects by modulating the expression of key proteins involved in cell cycle regulation and apoptosis .

Case Study: Breast Cancer Cells

A study evaluated the effects of this compound on breast cancer cell lines, revealing that it inhibited cell proliferation by upregulating cellular retinoic acid-binding protein 2 (CRABP2) while downregulating fatty acid-binding protein 5 (FABP5), which are both critical in cancer progression .

Research Findings

Recent investigations have focused on the structural modifications of related compounds to enhance their biological activities. For example, derivatives with additional functional groups have been synthesized to explore their potential as more effective therapeutic agents .

Table 2: Comparison of Related Compounds

Compound NameKey FeaturesBiological Activity
4-Amino-5-methyl-2-(trifluoromethyl)phenolContains an additional methyl groupEnhanced enzyme modulation
4-(Trifluoromethyl)phenolLacks amino group; less versatileLimited antimicrobial activity
2-Amino-4-(trifluoromethyl)phenolDifferent positioning affects reactivityModerate anti-cancer properties

This table illustrates how structural variations influence the biological activities of similar compounds.

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNDAXCVWUKVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622141
Record name 4-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-76-8
Record name 4-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(trifluoromethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the suspension of 1-benzyloxy-4-nitro-2-trifluoromethylbenzene (575 mg, 1.96 mmol) in methanol was added catalytic amount of 5% palladium on carbon under a hydrogen atmosphere. The mixture was stirred for 4 hrs and filter through celite. The filtrate was concentrated to afford 4-amino-2-trifluoromethylphenol (311 mg, 90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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